molecular formula C21H21ClN6O3 B2415863 ethyl 4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate CAS No. 1396764-75-2

ethyl 4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B2415863
CAS No.: 1396764-75-2
M. Wt: 440.89
InChI Key: ROXPMPNQTQSLAH-UHFFFAOYSA-N
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Description

Ethyl 4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound with a notable structure that contains multiple functional groups. It possesses promising properties that are of interest in various scientific fields, including chemistry, biology, and pharmacology.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • Initial Step: : The synthesis begins with the preparation of the piperazine core, which involves reacting piperazine with ethyl chloroformate under controlled temperature conditions.

    • Formation of the Triazole Ring: : The triazole ring is formed through a cyclization reaction involving 2-chlorophenylhydrazine and pyridine-2-carboxaldehyde in the presence of a suitable catalyst.

    • Final Coupling: : The triazole derivative is then coupled with the piperazine intermediate using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.

  • Industrial Production Methods

    • Scalable Process: : Industrial production typically involves optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to streamline the process.

    • Purification Techniques: : High-performance liquid chromatography (HPLC) and crystallization are standard techniques used to purify the compound on an industrial scale.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The compound can undergo oxidation reactions primarily at the triazole ring or the piperazine moiety.

    • Reduction: : Reduction reactions can modify the chlorophenyl group, converting it to various derivatives.

    • Substitution: : The aromatic rings are prone to electrophilic aromatic substitution, especially in the presence of activating groups.

  • Common Reagents and Conditions

    • Oxidation: : Agents such as potassium permanganate (KMnO4) or m-chloroperoxybenzoic acid (mCPBA).

    • Reduction: : Hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    • Substitution: : Friedel-Crafts catalysts like aluminum chloride (AlCl3) can facilitate substitution reactions.

  • Major Products Formed

    • Depending on the specific reaction, products may include hydroxylated derivatives, amines, or substituted aromatic compounds.

Scientific Research Applications

  • Chemistry

    • Catalysis: : The compound is studied for its potential role as a ligand in catalytic processes, especially in transition metal-catalyzed reactions.

  • Biology

    • Enzyme Inhibition: : Research explores its use as an inhibitor of specific enzymes, which could have therapeutic implications.

  • Medicine

    • Drug Development: : Investigations focus on its potential as a pharmacophore in the design of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

  • Industry

    • Materials Science: : Utilized in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

  • Molecular Targets: : The compound interacts with specific proteins or enzymes within biological systems. For example, it may bind to the active site of an enzyme, inhibiting its activity.

  • Pathways Involved: : By targeting these proteins, the compound can modulate various biochemical pathways, leading to effects such as reduced inflammation or altered cell proliferation.

Comparison with Similar Compounds

  • Unique Features: : This compound's unique structure, combining the triazole, chlorophenyl, and piperazine moieties, distinguishes it from others.

  • List of Similar Compounds

    • Ethyl 4-({[1-(4-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate

    • Ethyl 4-({[1-(2-methylphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate

    • Ethyl 4-({[1-(2-bromophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate

This compound's diverse applications and unique properties make it a fascinating subject for ongoing research.

Properties

IUPAC Name

ethyl 4-[1-(2-chlorophenyl)-5-pyridin-2-yltriazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O3/c1-2-31-21(30)27-13-11-26(12-14-27)20(29)18-19(16-8-5-6-10-23-16)28(25-24-18)17-9-4-3-7-15(17)22/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXPMPNQTQSLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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